Dibenzyl Phthalate-d4
Overview
Description
Dibenzyl Phthalate-d4 is a deuterium-labeled derivative of Dibenzyl Phthalate. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C22H14D4O4, and it is commonly used as an analytical standard in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl Phthalate-d4 is synthesized through the esterification of phthalic acid with benzyl alcohol, where deuterium is incorporated into the benzyl groups. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet analytical standards .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and benzaldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of suitable solvents are employed.
Major Products:
Oxidation: Phthalic acid and benzaldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl phthalates.
Scientific Research Applications
Dibenzyl Phthalate-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the quantification of phthalates in environmental and biological samples.
Pharmacokinetics: Employed in drug development to study the metabolic pathways and pharmacokinetic profiles of pharmaceuticals.
Environmental Studies: Utilized in tracing the environmental fate and transport of phthalates.
Material Science: Applied in the study of polymer degradation and the development of new plasticizers.
Mechanism of Action
The mechanism of action of Dibenzyl Phthalate-d4 primarily involves its role as a tracer molecule. The incorporation of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a distinct mass difference that can be detected using analytical techniques .
Comparison with Similar Compounds
- Butylbenzyl Phthalate
- Diallyl Phthalate
- Di-n-butyl Phthalate
- Dicyclohexyl Phthalate
- Diethyl Phthalate
- Di-(2-ethylhexyl) Phthalate (DEHP)
Comparison: Dibenzyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Unlike its non-deuterated counterparts, this compound provides enhanced sensitivity and specificity in mass spectrometry and other isotopic analysis techniques. This makes it an invaluable tool in research areas requiring precise quantification and tracking of phthalates .
Properties
IUPAC Name |
dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPKAZCQPRWAY-ZZRPVTOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746776 | |
Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-62-2 | |
Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015854-62-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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